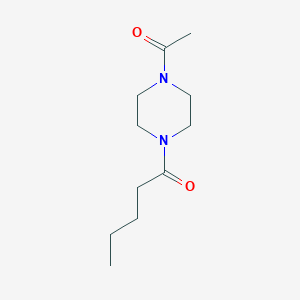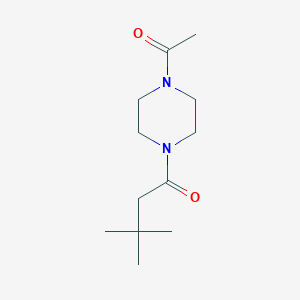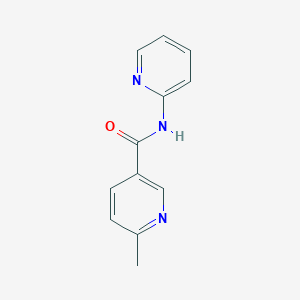
6-methyl-N-pyridin-2-ylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-pyridin-2-ylpyridine-3-carboxamide, also known as MPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridine carboxamides and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways. 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. It also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of cancer. 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has been shown to have anticancer properties in vitro and in vivo. Further studies are needed to determine its potential as a cancer therapeutic. Additionally, the development of more efficient synthesis methods and the investigation of 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide derivatives may lead to the discovery of more potent and effective compounds.
Conclusion:
In conclusion, 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide is a promising compound that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and it has several advantages for lab experiments. 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and it may have potential applications in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide involves the reaction of 2-acetylpyridine with 2-aminopyridine in the presence of a catalyst. The reaction takes place in ethanol at reflux temperature for several hours. The resulting product is then purified by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
6-methyl-N-pyridin-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-5-6-10(8-14-9)12(16)15-11-4-2-3-7-13-11/h2-8H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKUXZLRGWMWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

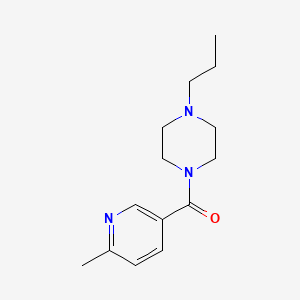
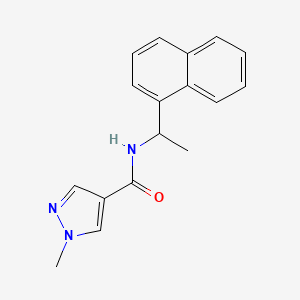
![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)
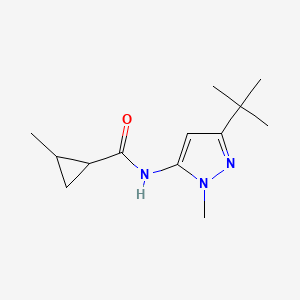
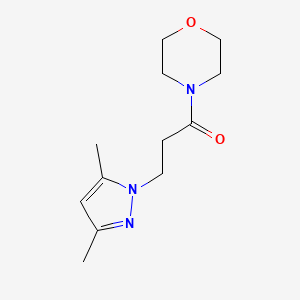
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)

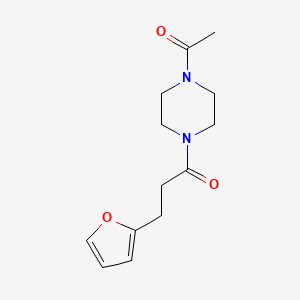

![3-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7506623.png)
![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)

